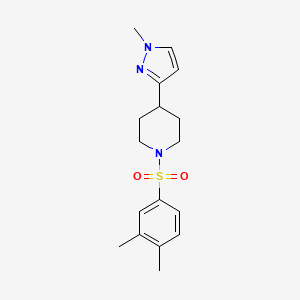

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-13-4-5-16(12-14(13)2)23(21,22)20-10-6-15(7-11-20)17-8-9-19(3)18-17/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSNYNJAGLYWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction via Cyclocondensation

Pyrazole synthesis often employs 1,3-diketones or α,β-unsaturated carbonyl compounds reacting with hydrazines. For 1-methylpyrazole derivatives, methylhydrazine is typically used.

- Substrate Preparation : Ethyl acetoacetate (1.0 eq) and methylhydrazine (1.2 eq) are refluxed in ethanol (3–6 h).

- Cyclization : Forms 3-methyl-1H-pyrazole-5-carboxylate.

- Decarboxylation : Heating with HCl yields 1-methyl-1H-pyrazole.

Modification for Piperidine Coupling :

Alternative Route: Multi-Component Reactions (MCRs)

Ultrasound-assisted MCRs improve efficiency:

- Components : Ethyl acetoacetate, methylhydrazine, aldehydes, and malononitrile.

- Catalyst : InCl₃ (20 mol%) in 50% EtOH.

- Conditions : 40°C, 20 min under ultrasound.

- Outcome : Forms pyrano[2,3-c]pyrazole intermediates, hydrolyzed to 4-pyrazolylpiperidines.

Sulfonylation of Piperidine

Sulfonyl Chloride Preparation

3,4-Dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation:

Coupling to Piperidine

Standard Sulfonylation Protocol :

- Base Activation : 4-(1-Methyl-1H-pyrazol-3-yl)piperidine (1.0 eq) and DIPEA (3.0 eq) in DCM.

- Sulfonyl Chloride Addition : 3,4-Dimethylbenzenesulfonyl chloride (1.1 eq) added dropwise at 0°C.

- Stirring : 12–24 h at room temperature.

- Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), and column chromatography (SiO₂, EtOAc/hexane).

- Yield : 75–88%.

Alternative Pathways and Optimization

One-Pot Sulfonylation-Cyclization

A patent route (CN104402842A) describes simultaneous piperidine functionalization:

Microwave-Assisted Synthesis

Reduces reaction time for pyrazole formation:

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Methods

Challenges and Solutions

- Regioselectivity in Pyrazole Formation : Use of bulky bases (e.g., KOtBu) directs substitution to the 3-position.

- Sulfonyl Chloride Stability : Store under N₂ at −20°C to prevent hydrolysis.

- Piperidine Ring Conformation : Chair conformation confirmed by NOESY (axial sulfonyl group).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Piperidine Sulfonamide Derivatives

Key structural analogs include:

- Pyrazole positioning: The 1-methyl group on the pyrazole (vs. 3,5-dimethyl in analogs) reduces steric hindrance, possibly improving binding pocket compatibility .

Structural Analysis and Crystallography

- Software Utilization : The SHELX system () is widely employed for crystallographic refinement. For example, 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one () was resolved using SHELX, highlighting the piperidine ring’s planar conformation when substituted with electron-withdrawing groups .

- Conformational Effects : The target’s sulfonyl group likely induces a chair conformation in the piperidine ring, similar to dichlorobenzyl-substituted analogs (), but with reduced torsional strain due to smaller substituents .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target (MW ≈ 360 g/mol) is heavier than simpler piperidine derivatives (e.g., 9n in , MW 422 g/mol) due to the sulfonyl and pyrazole groups .

- Pyrazole nitrogen atoms may improve solubility via hydrogen bonding, though methyl groups could counteract this effect .

Implications for Structure-Activity Relationships (SAR)

- Sulfonyl Group : Critical for hydrogen bonding with target proteins; the 3,4-dimethyl substitution may optimize hydrophobic interactions in enzyme pockets .

- Pyrazole vs.

- Piperidine vs. Piperazine Cores : Piperazine derivatives () offer additional hydrogen-bonding sites but may introduce metabolic instability compared to piperidine .

Biological Activity

The compound 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For example, studies have shown that compounds with similar structures demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1-((3,4-dimethylphenyl)sulfonyl)... | Salmonella typhi | Moderate to Strong |

| 1-((3,4-dimethylphenyl)sulfonyl)... | Bacillus subtilis | Moderate to Strong |

| 1-((3,4-dimethylphenyl)sulfonyl)... | Escherichia coli | Weak to Moderate |

| 1-((3,4-dimethylphenyl)sulfonyl)... | Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating diseases related to enzyme dysfunction.

Case Study: Acetylcholinesterase Inhibition

A study demonstrated that several synthesized pyrazole derivatives exhibited strong AChE inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM. This suggests potential applications in neurodegenerative diseases where AChE inhibition is beneficial .

The biological activities of this compound can be attributed to its structural features, particularly the sulfonamide group and the piperidine moiety. The sulfonamide functionality is known for its broad pharmacological effects, including:

- Antibacterial Action : Effective against bacterial infections.

- Enzyme Inhibition : Particularly against urease and AChE.

- Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.

Q & A

Basic Question: What are the common synthetic routes for preparing 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine?

Answer:

The synthesis typically involves modular approaches:

- Sulfonylation of Piperidine Derivatives: Reacting a piperidine intermediate with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Pyrazole Coupling: Introducing the 1-methylpyrazole moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions .

- Microwave-Assisted Synthesis: Accelerating reaction kinetics (e.g., cyclocondensation of hydrazines with ketones) to form the pyrazole ring, reducing reaction time from hours to minutes .

Key Validation: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound (e.g., antiviral vs. anticancer efficacy)?

Answer:

Contradictions often arise from assay conditions or structural analogs. Methodological strategies include:

- Dose-Response Analysis: Compare IC₅₀ values across studies; ensure consistent cell lines (e.g., HeLa for antiviral assays vs. MCF-7 for anticancer tests) .

- Structural Confirmation: Verify compound purity and stereochemistry via ¹H/¹³C NMR and X-ray crystallography to rule out impurities influencing activity .

- Target-Specific Assays: Use kinase profiling or receptor-binding studies to identify primary targets (e.g., HSV thymidine kinase inhibition vs. tubulin polymerization disruption) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Elucidation:

- Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Question: How can computational methods optimize the synthesis or bioactivity of this compound?

Answer:

- Density Functional Theory (DFT): Predict sulfonamide group reactivity and pyrazole ring conjugation effects on electron density .

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential binding pockets in antiviral targets like HSV-1 glycoproteins .

- QSAR Modeling: Correlate substituent effects (e.g., methyl groups on phenyl rings) with antimicrobial activity using regression analysis .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of fine powder .

- First Aid: For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Question: What strategies improve the stability of this compound in aqueous solutions for pharmacological assays?

Answer:

- pH Optimization: Maintain solutions at pH 6–7 to prevent sulfonamide hydrolysis; use phosphate-buffered saline (PBS) .

- Lyophilization: Freeze-dry the compound for long-term storage; reconstitute in DMSO (<1% v/v in cell culture media) .

- Light Protection: Store in amber vials to avoid photodegradation of the pyrazole moiety .

Basic Question: What biological activities are associated with structurally related piperidine-sulfonamide derivatives?

Answer:

- Antimicrobial Activity: 2,6-Disubstituted piperidines show fungicidal effects via membrane disruption (e.g., Candida albicans) .

- Antinociceptive Effects: Piperidine derivatives inhibit COX-2 or µ-opioid receptors in murine models (tail-flick assay) .

- Antiviral Potential: Sulfonamide groups enhance binding to viral protease active sites .

Advanced Question: How do steric and electronic effects of substituents influence the compound’s pharmacokinetics?

Answer:

- Steric Effects: Bulky 3,4-dimethylphenyl groups reduce metabolic clearance by cytochrome P450 enzymes, increasing half-life .

- Electronic Effects: Electron-withdrawing sulfonyl groups improve solubility but may reduce blood-brain barrier permeability .

- LogP Optimization: Balance hydrophobic (piperidine) and hydrophilic (sulfonamide) moieties to enhance bioavailability (target LogP ~2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.